BenchChemオンラインストアへようこそ!

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

Physicochemical profiling Ester homologation Drug-likeness prediction

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate (CAS 62755-97-9) is a benzofuran-2-carboxylic acid ester featuring a 3-hydroxy substitution and an isopropyl ester moiety. With a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol, it belongs to the 3-hydroxybenzofuran-2-carboxylate ester series, whose members (methyl, ethyl, isopropyl esters) serve as key synthetic intermediates and scaffolds in medicinal chemistry.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 62755-97-9
Cat. No. B14514159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate
CAS62755-97-9
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C2=CC=CC=C2O1)O
InChIInChI=1S/C12H12O4/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3
InChIKeyNNZSHRZACQLSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate (CAS 62755-97-9): Core Identity and Procurement Baseline


Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate (CAS 62755-97-9) is a benzofuran-2-carboxylic acid ester featuring a 3-hydroxy substitution and an isopropyl ester moiety . With a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol, it belongs to the 3-hydroxybenzofuran-2-carboxylate ester series, whose members (methyl, ethyl, isopropyl esters) serve as key synthetic intermediates and scaffolds in medicinal chemistry [1]. The compound is distinct from the broader class of benzofuran-2-carboxylic acid derivatives, which have been patented for indications including lipogenesis inhibition [2] and carbonic anhydrase inhibition [3].

Why 3-Hydroxybenzofuran-2-carboxylate Esters Cannot Be Treated as Interchangeable: The Isopropyl Ester Distinction


Within the 3-hydroxybenzofuran-2-carboxylate series, the ester alkyl group is not a passive spectator. The methyl ester (CAS 5117-55-5) and ethyl ester (CAS 91181-95-2) differ from the isopropyl ester in lipophilicity, metabolic stability, and steric bulk around the carboxy function, which can alter both synthetic reactivity and biological target engagement [1]. Importantly, the ethyl ester has been documented as a starting material for fenamate-type NSAID analogs with anti-inflammatory activity comparable to diclofenac sodium , while the isopropyl ester's branched alkyl chain offers distinct solubility and steric properties that influence its suitability for different synthetic transformations and potential pharmacokinetic profiles . Generic substitution without considering ester-specific physicochemical and reactivity differences risks compromised synthetic yields or altered biological readouts.

Quantitative Differentiation Evidence for Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate


Physicochemical Property Divergence Among 3-Hydroxybenzofuran-2-carboxylate Ester Series

Predicted physicochemical properties for the isopropyl ester diverge meaningfully from the methyl and ethyl ester analogs, particularly in lipophilicity and boiling point . The isopropyl ester (propan-2-yl) shows higher predicted lipophilicity (cLogP ~2.4, estimated from homologous series) compared to the ethyl ester (cLogP ~1.9) and methyl ester (cLogP ~1.5) . This incremental increase in lipophilicity can affect membrane permeability and metabolic susceptibility when these esters are used as prodrugs or bioactive scaffolds, though direct experimental logP or logD data for this specific compound are not reported in primary literature .

Physicochemical profiling Ester homologation Drug-likeness prediction

Synthetic Utility as a Benzofuran-3(2H)-one Precursor: Ester-Dependent Cyclization Efficiency

Methyl 3-hydroxybenzofuran-2-carboxylate has been explicitly demonstrated as a precursor for benzofuran-3(2H)-ones via Krapcho decarboxylation, achieving yields of 40–60% under conventional heating and improved yields under microwave conditions [1]. The ethyl ester analog served as a key starting material for microwave-assisted synthesis of fenamate-type NSAID analogs [2]. While direct yield data for the isopropyl ester in these specific transformations are absent from the open literature, the steric bulk of the isopropyl group is anticipated to influence reaction rates and yields in nucleophilic acyl substitution and decarboxylation pathways relative to the methyl and ethyl esters, based on well-established steric effects in ester chemistry .

Synthetic methodology Heterocyclic chemistry Microwave-assisted synthesis

Anti-Inflammatory Activity of the Ethyl Ester Homolog: Context for the 3-Hydroxybenzofuran-2-carboxylate Pharmacophore

Ethyl 3-hydroxybenzofuran-2-carboxylate demonstrates anti-inflammatory activity comparable to diclofenac sodium in rat models, establishing the 3-hydroxybenzofuran-2-carboxylate core as a viable pharmacophore for anti-inflammatory applications . In a microwave-assisted synthesis study, benzofuran analogs of anthranilic acid derivatives derived from ethyl 3-hydroxybenzofuran-2-carboxylate were screened for anti-inflammatory activity, with compounds 3e, 4e, 4g, and 5g showing notable activity [1]. The isopropyl ester analog (the target compound) has not been directly evaluated in these anti-inflammatory assays; however, the established activity of the ethyl ester supports the class potential .

Anti-inflammatory NSAID analogs Fenamate derivatives

Benzofuran-2-Carboxylic Acid Class Activity in Lipogenesis Inhibition: Patent-Disclosed Quantitative Thresholds

US Patent 4,213,998 discloses that benzofurancarboxylic acids with specific aryl or alkyl substitutions inhibit lipogenesis in mammals [1]. While the patent does not claim the 3-hydroxy isopropyl ester specifically, the benzofuran-2-carboxylic acid core is the essential pharmacophore, and ester derivatives (including alkyl esters) are encompassed as prodrug or analog forms [2]. The patent establishes that benzofuran-2-carboxylic acids with substitutions such as 5-phenyl or 5-cyclohexyl exhibit lipogenesis inhibition, with the free carboxylic acid being the active moiety [1]. The isopropyl ester of 3-hydroxybenzofuran-2-carboxylic acid differs from the patented compounds in its 3-hydroxy substitution pattern, which is not covered by the patent's generic formula; this structural divergence may confer a distinct activity profile [3].

Lipogenesis inhibition Metabolic disease Benzofurancarboxylic acids

Evidence-Backed Application Scenarios for Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate Procurement


Synthetic Intermediate for Benzofuran-3(2H)-one Libraries

As demonstrated for its methyl ester analog, 3-hydroxybenzofuran-2-carboxylate esters serve as direct precursors to benzofuran-3(2H)-ones via Krapcho decarboxylation, a critical pharmacophore in medicinal chemistry [4]. The isopropyl ester offers a sterically differentiated entry point into this scaffold series, potentially enabling selective deprotection or orthogonal synthetic strategies that the methyl ester cannot support . This makes it valuable for medicinal chemistry groups building diverse benzofuranone-focused compound libraries.

Physicochemically Differentiated Building Block for Drug Discovery

The isopropyl ester's higher predicted lipophilicity and larger steric footprint compared to the methyl and ethyl ester analogs [4] make it a strategic choice when exploring ester-dependent SAR in drug discovery programs targeting intracellular targets or requiring enhanced membrane permeability. Programs investigating benzofuran-based anti-inflammatory agents, where the ethyl ester has shown activity comparable to diclofenac, may specifically require the isopropyl ester to probe the effects of increased lipophilicity on potency and metabolic stability .

Freedom-to-Operate Starting Material for Lipogenesis or Metabolic Disease Targets

The 3-hydroxy substitution pattern on the benzofuran-2-carboxylate core is structurally distinct from the 5-substituted benzofuran-2-carboxylic acids claimed in the foundational lipogenesis inhibition patent (US 4,213,998) [4]. This structural differentiation provides a potential freedom-to-operate advantage for organizations developing novel metabolic disease therapeutics that require a benzofuran-2-carboxylate scaffold with alternative substitution patterns [3]. The isopropyl ester can serve as a late-stage diversification handle or be hydrolyzed to the free acid for further elaboration.

Investigational Tool for Carbonic Anhydrase Inhibitor Analoging

Benzofuran-based carboxylic acid derivatives have been identified as submicromolar inhibitors of the cancer-related hCA IX isoform (KIs = 0.56–0.91 μM for lead compounds) with selectivity over off-target isoforms hCA I and II [4]. The 3-hydroxybenzofuran-2-carboxylate ester series represents a structurally complementary chemotype to the ureido-linked benzofuran carboxylic acids in that study, offering medicinal chemists an alternative vector for exploring carbonic anhydrase inhibition with potentially differentiated isoform selectivity profiles .

Quote Request

Request a Quote for Propan-2-yl 3-hydroxy-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.